molecular formula C13H13NO B3357565 1H-Carbazol-1-one, 2,3,4,9-tetrahydro-7-methyl- CAS No. 73910-75-5

1H-Carbazol-1-one, 2,3,4,9-tetrahydro-7-methyl-

Cat. No.: B3357565
CAS No.: 73910-75-5
M. Wt: 199.25 g/mol
InChI Key: CQTILMDIWYKWOF-UHFFFAOYSA-N
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Description

1H-Carbazol-1-one, 2,3,4,9-tetrahydro-7-methyl- is a heterocyclic compound with a unique structure that includes a carbazole core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the carbazole moiety imparts unique electronic and photophysical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Carbazol-1-one, 2,3,4,9-tetrahydro-7-methyl- typically involves the oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles. One common method is the regioselective oxygenation of 2,3,4,9-tetrahydro-1H-carbazoles using various oxidizing agents such as hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorochromate . The starting tetrahydrocarbazoles can be obtained through reactions of substituted phenylhydrazines with cyclohexanone according to the Fischer method .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The choice of oxidizing agents and reaction conditions can be optimized to achieve higher yields and purity suitable for industrial production.

Chemical Reactions Analysis

Types of Reactions: 1H-Carbazol-1-one, 2,3,4,9-tetrahydro-7-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and reaction conditions.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1H-Carbazol-1-one, 2,3,4,9-tetrahydro-7-methyl- is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound’s unique structure allows it to interact with biological molecules, potentially disrupting cellular processes and leading to its observed biological activities .

Comparison with Similar Compounds

Uniqueness: 1H-Carbazol-1-one, 2,3,4,9-tetrahydro-7-methyl- stands out due to its specific substitution pattern and the resulting electronic and photophysical properties.

Properties

IUPAC Name

7-methyl-2,3,4,9-tetrahydrocarbazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-8-5-6-9-10-3-2-4-12(15)13(10)14-11(9)7-8/h5-7,14H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTILMDIWYKWOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(N2)C(=O)CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70464357
Record name 1H-Carbazol-1-one, 2,3,4,9-tetrahydro-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73910-75-5
Record name 1H-Carbazol-1-one, 2,3,4,9-tetrahydro-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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